L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
Description
Chemical Structure: The compound (CAS 112889-02-8) is an L-glutamic acid derivative with a diethyl ester group at the 1,5-positions and a substituted thienyl carbonyl moiety at the N-terminus. Its IUPAC name is diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate . Molecular Formula: C₁₅H₂₂N₂O₅S (MW: 342.41 g/mol). Key Features:
- Diethyl esters: Enhance lipophilicity, likely improving membrane permeability compared to free carboxylic acids.
- Stereochemistry: The (2S)-configuration preserves the natural L-glutamic acid chirality, critical for biological compatibility.
Properties
IUPAC Name |
5-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO7S/c1-3-22-12(17)8-5-9(15(21)23-4-2)16-13(18)10-6-7-11(24-10)14(19)20/h6-7,9H,3-5,8H2,1-2H3,(H,16,18)(H,19,20)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTZALDVSZSKAB-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465977 | |
| Record name | L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651295-42-0 | |
| Record name | L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester typically involves the esterification of L-glutamic acid with diethyl groups, followed by the introduction of the thienyl carbonyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification and subsequent modifications. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The ester functionalities may also play a role in the compound’s bioavailability and metabolic stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of L-Glutamic Acid Esters
L-Glutamic Acid Diethyl Ester Hydrochloride (CAS 1118-89-4)
- Structure : Simplest diethyl ester derivative of L-glutamic acid, lacking the thienyl substituent.
- Applications : Intermediate in peptide synthesis and chemical modifications .
L-Glutamic Acid 5-Methyl Ester (CAS 1499-55-4)
- Structure : Methyl ester at the γ-position (5-carbon) of glutamic acid.
- Properties : Lower molecular weight (161.16 g/mol) and higher polarity compared to diethyl esters .
- Utility: Used in amino acid protection strategies but less lipophilic than diethyl esters.
L-Glutamic Acid 5-Benzyl Ester
- Structure : Benzyl ester at the γ-position.
- Role : Common protecting group in peptide synthesis; bulkier than ethyl/methyl esters, altering solubility and stability .
ICI D1694 (Quinazoline Antifolate)
- Structure : Quinazoline core with a glutamate tail and polyglutamation sites.
- Mechanism : Potent thymidylate synthase (TS) inhibitor (Ki = 62 nM) with enhanced activity upon polyglutamation (Ki = 1.0 nM for tetraglutamate) .
- Comparison :
- The target compound’s thienyl group may mimic the aromatic interactions of quinazoline but lacks polyglutamation capacity.
- Diethyl esters in the target compound may serve as prodrugs, improving cellular uptake compared to ICI D1694’s free carboxylates.
N-(4-Hydroxybenzoyl)-L-Glutamic Acid Diethyl Ester
- Structure : Features a 4-hydroxybenzoyl group instead of thienyl.
- Application : Intermediate in lercanidipine derivatives (calcium channel blockers) .
Biological Activity
L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester is a complex organic compound with significant biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Compound Overview
- Molecular Formula : C15H19NO7S
- CAS Number : 651295-42-0
This compound features a glutamic acid backbone modified with a thienyl group and diethyl ester functionalities, which are critical for its biological activity.
Synthesis
The synthesis involves multiple steps, including:
- Esterification : L-glutamic acid undergoes esterification with diethyl alcohol.
- Thienyl Group Introduction : The thienyl carbonyl group is added through specific reaction conditions that may require catalysts and solvents.
- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product in high purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The thienyl group can modulate enzyme activity, potentially influencing metabolic pathways.
- Receptor Binding : The compound may interact with various receptors, affecting cellular signaling pathways.
The exact pathways depend on the context of use and specific biological environments.
Antitumor Activity
Research has demonstrated that compounds similar to L-Glutamic acid derivatives exhibit potent antitumor effects. For instance:
- In studies involving KB and IGROV1 human tumor cells, certain analogs showed significant inhibition of cell proliferation with IC50 values as low as 0.55 nM .
- These compounds target folate transporters (FRs) and have been shown to be selective over other transport mechanisms, enhancing their therapeutic potential against cancer cells.
Study 1: Antitumor Efficacy
In a study involving SCID mice with KB tumors, a related compound demonstrated:
- 3.5 log kill in early-stage tumors.
- 4/5 complete remissions in advanced tumors.
This highlights the potential application of thienyl-modified glutamic acid derivatives in cancer therapy .
Study 2: Enzyme Inhibition
A series of synthesized pyrrolo[2,3-d]pyrimidine derivatives showed that modifications similar to those found in L-glutamic acid derivatives could lead to selective inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis .
Data Tables
| Activity Type | Compound | IC50 (nM) | Target |
|---|---|---|---|
| Antitumor | Thienyl analog (similar structure) | 0.55 | FR-mediated uptake |
| Anti-inflammatory | Heteroaromatic analogs | <50 | MAPK pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
